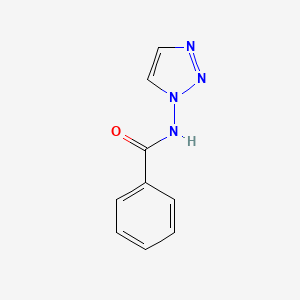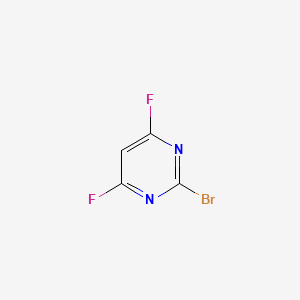![molecular formula C11H10N4S B13100019 4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B13100019.png)
4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline is a heterocyclic compound that contains both thiazole and triazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline typically involves the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione. This reaction affords 1-(6-methylthiazolo[3,2-B][1,2,4]-triazol-5-yl)ethan-1-one, which can then be further reacted with various reagents to form the desired compound .
Industrial Production Methods
the synthesis generally follows similar routes as those used in laboratory settings, with potential modifications to optimize yield and purity for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and phenyl isocyanate are commonly used.
Major Products
The major products formed from these reactions include oxides, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-B][1,2,4]triazole Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazole Derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer properties.
Thiazole Derivatives: Commonly used in medicinal chemistry for their diverse biological activities.
Uniqueness
4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline is unique due to its specific combination of thiazole and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H10N4S |
|---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)aniline |
InChI |
InChI=1S/C11H10N4S/c1-7-10(8-2-4-9(12)5-3-8)16-11-13-6-14-15(7)11/h2-6H,12H2,1H3 |
InChI Key |
QQGUIMLGBMZTCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


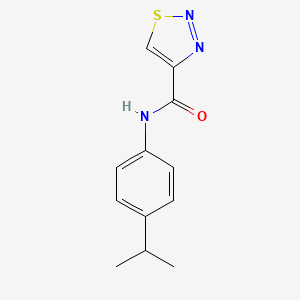


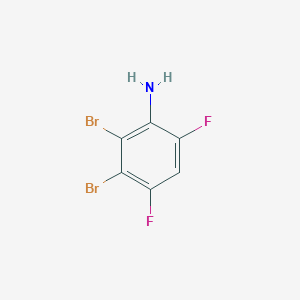
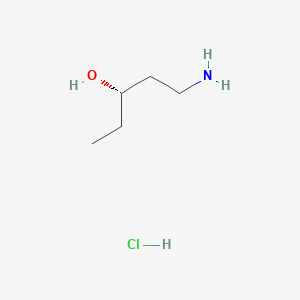
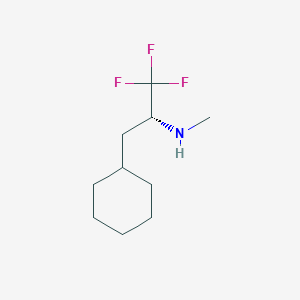
![(S)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13099975.png)

![5-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13099995.png)
![(S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13099997.png)

![6-(3-Fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13100003.png)
